molecular formula C14H14BrN B3070964 N-benzyl-N-(4-bromophenyl)-N-methylamine CAS No. 100709-10-2

N-benzyl-N-(4-bromophenyl)-N-methylamine

Cat. No.: B3070964
CAS No.: 100709-10-2
M. Wt: 276.17 g/mol
InChI Key: RAWUELVOTRQMCM-UHFFFAOYSA-N
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Description

N-benzyl-N-(4-bromophenyl)-N-methylamine (CAS 100709-10-2) is a brominated tertiary amine with a molecular weight of 276.17 g/mol and a molecular formula of C₁₄H₁₄BrN . This compound is a useful research chemical that belongs to two significant classes: tertiary amines and halogenated organic compounds . As a tertiary amine, its central nitrogen atom is bonded to three distinct substituents: a methyl group, a benzyl group, and a 4-bromophenyl group . This structure means the molecule lacks an N-H bond and cannot act as a hydrogen bond donor, which influences its physical properties and reactivity. The presence of the bromine atom on the aromatic ring classifies it as an organohalogen, a group of compounds known for their versatility as intermediates in synthesizing more complex molecules, such as dyes, drugs, and polymers . The core N-benzylamine scaffold of this compound is a privileged structure in synthetic and medicinal chemistry research . This motif is frequently investigated as a building block for the development of novel pharmacologically active compounds and is commonly employed as a protecting group for amines in multi-step synthetic sequences . The bromine atom on the phenyl ring serves as a reactive handle, making this compound a valuable precursor for further chemical transformations via cross-coupling reactions, such as Suzuki or Heck reactions, allowing researchers to access a diverse array of more complex chemical entities . The synthesis of such tertiary amines often involves advanced methods like iridium-catalyzed tandem reductive amination, which can construct the C-N bonds efficiently in a multi-component process . This product is intended for research purposes only. It is not intended for human or veterinary diagnostic or therapeutic use. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-4-bromo-N-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrN/c1-16(11-12-5-3-2-4-6-12)14-9-7-13(15)8-10-14/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAWUELVOTRQMCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Tertiary Amine Chemistry and Halogenated Organic Compounds

N-benzyl-N-(4-bromophenyl)-N-methylamine is structurally defined by two principal chemical classifications: it is a tertiary amine and a halogenated organic compound.

A tertiary amine is a derivative of ammonia where all three hydrogen atoms have been replaced by organic groups. britannica.comunacademy.com In this specific molecule, the central nitrogen atom is bonded to three distinct carbon-based substituents: a methyl group, a benzyl (B1604629) group, and a 4-bromophenyl group. ucla.edu Tertiary amines are characterized by the lone pair of electrons on the nitrogen atom, which imparts basicity and nucleophilic properties to the molecule. unacademy.comchemistrystudent.com Unlike primary and secondary amines, tertiary amines lack a hydrogen atom on the nitrogen, which influences their reactivity and physical properties, such as their inability to act as hydrogen bond donors. chemistrystudent.comwikipedia.org

As a halogenated organic compound , it contains a bromine atom attached to an aromatic ring. These compounds, also known as organohalogens, are characterized by a covalent bond between a carbon atom and a halogen. nc.govbritannica.com Halogenated compounds are widespread, with over 2,000 identified as naturally occurring, and many more synthesized for diverse industrial applications, including their use as solvents, pesticides, and intermediates in the creation of dyes, drugs, and polymers. britannica.com The presence of a halogen, such as bromine, significantly alters the electronic properties and reactivity of the organic scaffold, often enhancing its lipophilicity and introducing a potential site for further chemical transformations. noaa.govnih.gov

Academic Significance and Research Trajectories of the N Benzylamine Scaffold

The N-benzylamine structural motif, a core component of N-benzyl-N-(4-bromophenyl)-N-methylamine, is a highly significant scaffold in synthetic and medicinal chemistry. Its prevalence stems from its versatility as a building block and its presence in numerous biologically active molecules.

Research has frequently utilized the N-benzylamine framework in the development of novel therapeutic agents. For instance, derivatives of the N-benzylamine scaffold have been investigated as potential anticancer agents. nih.govnih.gov Scientists have designed and synthesized N-benzylbenzamides that act as dual modulators for soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ), targets relevant to the treatment of metabolic syndrome and hypertension. acs.orgresearchgate.net

In the realm of organic synthesis, the N-benzyl group serves as a reliable protecting group for amines. clockss.org This strategy is crucial in multi-step syntheses where the reactivity of the amine needs to be temporarily masked. The benzyl (B1604629) group can be introduced under various conditions and later removed selectively, a process known as debenzylation. clockss.org Furthermore, N-benzylamine derivatives are valuable precursors for constructing complex nitrogen-containing heterocyclic compounds through methodologies like 1,3-dipolar cycloaddition reactions. orgsyn.orgenamine.net

Overview of Current Research Landscape Pertaining to N Benzyl N 4 Bromophenyl N Methylamine

Direct Amination and Reductive Amination Protocols

Direct and reductive amination represent the most straightforward approaches to constructing C-N bonds. These methods typically involve the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is subsequently reduced in situ. Recent advancements focus on streamlining these processes, particularly through multicomponent strategies that build molecular complexity in a single step.

Three-component coupling reactions are highly valued for their efficiency, as they allow for the formation of multiple bonds and the assembly of complex molecules from simple precursors in one pot. For the synthesis of N-methylated tertiary amines, iridium-catalyzed tandem reactions have emerged as a powerful tool. rsc.orgrsc.org This strategy involves the coupling of a carbonyl compound, an amine, and methanol, which serves as both a solvent and a methylating agent. rsc.orgrsc.org

In a hypothetical synthesis of this compound, this could involve the reaction of benzaldehyde (B42025) with 4-bromo-N-methylaniline, where the iridium catalyst facilitates a tandem reductive amination followed by N-methylation. Alternatively, the reaction could proceed with 4-bromoaniline, benzaldehyde, and methanol, where the catalyst mediates both the N-benzylation and N-methylation steps. rsc.orgrsc.org Density functional theory (DFT) studies have been employed to investigate the mechanisms of similar three-component reactions, confirming the formation of an imine intermediate which then reacts with a metal acetylide in A3 coupling (aldehyde-alkyne-amine) reactions. mdpi.com

The success of direct and reductive amination protocols is highly dependent on the careful optimization of reaction parameters. Key variables include the choice of catalyst, solvent, temperature, base, and the stoichiometry of the reactants. Catalyst-controlled reductive amination, in particular, offers a selective approach by using transition metal catalysts to promote the reaction with high levels of regio- and stereoselectivity. jocpr.com

For iridium-catalyzed three-component couplings, studies have shown that temperatures around 100 °C are often optimal, with reaction times extending up to 16 hours. rsc.org The choice of solvent is also critical; while methanol can serve a dual role as solvent and reagent, other solvents like dimethylformamide (DMF) and toluene (B28343) have been explored in different reductive amination systems. rsc.orgchemrxiv.orgresearchgate.net In some Brønsted acid-catalyzed reductive aminations, for instance, DMF at 150 °C proved to be the most effective solvent. chemrxiv.org Catalyst loading is another crucial factor, with studies showing significant improvements in conversion and yield when increasing the catalyst concentration from a lower percentage to an optimized level, such as 5 mol%. researchgate.net

Table 1: Optimization of Reaction Parameters for Tertiary Amine Synthesis

Parameter Condition 1 Condition 2 Condition 3 Finding
Catalyst System Ir-catalyst (0.2 mol%) rsc.org Mn-pincer catalyst (5 mol%) researchgate.net TfOH (5 mol%) chemrxiv.org The choice and loading of the catalyst are critical for reaction efficiency.
Solvent Methanol rsc.org Methanol researchgate.net DMF chemrxiv.org Solvents can act as reagents (e.g., MeOH) or primarily influence reaction kinetics.
Temperature 100 °C rsc.org 80-100 °C researchgate.net 150 °C chemrxiv.org Higher temperatures are often required to drive the reaction to completion.
Base K₂CO₃ (20 mol%) rsc.org Not specified Not specified A base is often necessary, particularly in "borrowing hydrogen" catalysis.
Reaction Time 16 hours rsc.org Not specified Not specified Sufficient time is needed for the tandem sequence to complete.

Functional Group Interconversions and Derivatization Approaches

Beyond direct amination, tertiary amines like this compound can be synthesized through stepwise functional group interconversions. These methods involve the sequential formation of C-N bonds through N-alkylation or N-arylation reactions, often facilitated by advanced catalytic systems.

The direct alkylation of secondary amines with alkyl halides is a classical and straightforward method for preparing tertiary amines. researchgate.net For instance, this compound could be synthesized by reacting N-(4-bromophenyl)methylamine with benzyl (B1604629) chloride. A significant challenge in this approach is overalkylation, which leads to the formation of quaternary ammonium (B1175870) salts. researchgate.net To mitigate this, sterically hindered, non-nucleophilic bases like Hünig's base (N,N-diisopropylethylamine) are often employed in solvents like acetonitrile. researchgate.net

Modern N-alkylation methods often utilize alcohols as alkylating agents via "borrowing hydrogen" or "hydrogen autotransfer" catalysis. acs.orgrsc.org This approach is environmentally benign as water is the only byproduct. Furthermore, specialized catalysts have been developed for specific alkylations; for example, iridium complexes are highly effective for the N-methylation of amines using methanol as the methyl source. organic-chemistry.org Microwave-assisted N-alkylation in aqueous media has also been developed as a greener alternative to traditional methods. rsc.org

Palladium and iridium catalysts are at the forefront of modern synthetic chemistry for amine synthesis due to their unique reactivity and selectivity.

Palladium-catalyzed transformations often involve C-H bond activation, enabling the direct functionalization of the benzyl or aryl groups in N-benzyl amine precursors. nih.govacs.org For example, the cyclopalladation of fluorinated N,N-dimethylbenzylamines has been studied extensively, providing a route to creating complex, polycyclic analogues. nih.govacs.org While not a direct synthesis of the parent amine, this methodology is powerful for creating derivatives by installing new carbon-carbon or carbon-heteroatom bonds at positions that are otherwise difficult to access. chu-lab.org

Iridium-catalyzed reactions are particularly notable for their role in "borrowing hydrogen" catalysis. rsc.org In this process, an iridium complex temporarily oxidizes an alcohol (e.g., benzyl alcohol) to its corresponding aldehyde. The aldehyde then undergoes reductive amination with an amine (e.g., N-(4-bromophenyl)methylamine), and the iridium-hydride species formed during the initial oxidation step reduces the resulting imine to afford the final tertiary amine product. rsc.org Iridium catalysts are also central to the tandem three-component coupling strategies discussed previously, where they facilitate both reductive amination and N-methylation in a single operation. rsc.orgrsc.org

Table 2: Catalytic Systems in N-Benzyl Amine Synthesis

Catalyst Type Metal Key Transformation Mechanism Application
Pincer Complex Iridium rsc.orgrsc.org Tandem Reductive Amination/N-Methylation Hydrogen Autotransfer One-pot synthesis of N-methylated tertiary amines.
NHC Complex Iridium rsc.org N-Alkylation with Alcohols Borrowing Hydrogen Green synthesis of secondary and tertiary amines.
Pd(II) Acetate Palladium nih.govacs.org C-H Activation / Cyclopalladation Electrophilic Palladation Synthesis of functionalized analogues and heterocyclic structures.
MPAHA Ligand Complex Palladium chu-lab.org Enantioselective C-H Cross-Coupling Kinetic Resolution Preparation of chiral ortho-arylated benzylamines.

Protecting Group Chemistry of N-Benzyl Moieties in Amine Synthesis

In multi-step synthesis, the benzyl group often serves a dual purpose. While it is an integral part of the target molecule this compound, the N-benzyl moiety itself is one of the most common protecting groups for amines in organic synthesis. utsouthwestern.edulibretexts.org Its strategic use allows for selective reactions at other sites of a molecule.

The N-benzyl group is typically installed via nucleophilic substitution using benzyl bromide or benzyl chloride in the presence of a mild base. commonorganicchemistry.com Its popularity stems from its general stability under a wide range of acidic, basic, and oxidative conditions.

The primary method for deprotection, or removal, of an N-benzyl group is catalytic hydrogenolysis. libretexts.orgcommonorganicchemistry.com This reaction is typically carried out using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst in solvents like methanol or ethanol. commonorganicchemistry.com However, the product amine can sometimes coordinate to the palladium surface, leading to catalyst poisoning and incomplete reactions. nih.gov To overcome this, modified procedures have been developed, such as using a mixed catalyst system of palladium and niobic acid-on-carbon, which facilitates a more efficient deprotection. nih.gov

For substrates that are sensitive to hydrogenation conditions, alternative benzyl-type protecting groups have been designed. For example, 4-(alkylamino)benzylamines have been developed as protecting groups that can be cleaved under acidic conditions using trifluoroacetic acid (TFA), thus avoiding the need for catalytic reduction. clockss.org This highlights the continuous innovation in protecting group chemistry to provide milder and more selective deprotection protocols.

Strategies for N-Benzyl Protecting Group Installation

The N-benzyl group is a widely used protecting group for amines due to its general stability towards both acidic and basic conditions. researchgate.net Its installation is a fundamental step in the multi-step synthesis of complex amines. The most common method for introducing a benzyl group onto a secondary amine, such as N-(4-bromophenyl)-N-methylamine, is through nucleophilic substitution.

This typically involves the reaction of the secondary amine with benzyl chloride or benzyl bromide in the presence of a base. researchgate.net Sodium hydride (NaH) in a solvent like dimethylformamide (DMF) is often employed to deprotonate the amine, enhancing its nucleophilicity. researchgate.net To accelerate the reaction, a catalytic amount of an iodide salt, such as tetrabutylammonium (B224687) iodide (TBAI) or sodium iodide (NaI), can be added. This facilitates an in situ Finkelstein reaction, converting the benzyl halide to the more reactive benzyl iodide. researchgate.net For substrates that are sensitive to basic conditions, benzyl trichloroacetimidate (B1259523) can be used for benzylation under acidic catalysis. clockss.org

Reagent Base/Catalyst Conditions Key Features
Benzyl Bromide/ChlorideNaH, K₂CO₃DMF or AcetonitrileStandard, high-yielding method. researchgate.net
Benzyl Bromide/ChlorideAg₂OMild ConditionsUseful for selective protection of diols or more accessible amines. clockss.org
Benzyl TrichloroacetimidateAcid Catalyst (e.g., TfOH)Acidic ConditionsSuitable for base-sensitive substrates. clockss.org
2-Benzyloxy-1-methylpyridinium triflateNeutral ConditionsNeutral ConditionsAllows for benzylation under nearly neutral conditions. researchgate.net

Selective N-Debenzylation Methodologies

The removal of the N-benzyl group is a crucial final step in many synthetic sequences. The choice of debenzylation method depends on the presence of other functional groups within the molecule. Methodologies for this transformation can be broadly categorized as reductive, oxidative, or acid-base cleavage. nih.gov

Reductive Cleavage: Catalytic hydrogenation is the most common reductive method for N-debenzylation. This typically involves palladium on carbon (Pd/C) as the catalyst with hydrogen gas. nih.gov This method is efficient but can also reduce other sensitive functional groups like alkenes or nitro groups. openstax.org To enhance selectivity, catalytic transfer hydrogenation (CTH) offers a milder alternative. acs.org In CTH, a hydrogen donor like 1,4-cyclohexadiene (B1204751), formic acid, or ammonium formate (B1220265) is used in place of H₂ gas. acs.org CTH with 10% Pd/C and 1,4-cyclohexadiene has been shown to selectively debenzylate tertiary amines in the presence of benzyl ethers, a selectivity that is noteworthy as O-debenzylation is often considered more facile. acs.org Another approach involves a mixed catalyst system of Pd/C and niobic acid-on-carbon (Nb₂O₅/C), which facilitates the hydrogenative deprotection under mild conditions. nih.govresearchgate.net

Oxidative Cleavage: Oxidative methods provide an alternative pathway for N-debenzylation, particularly when reductive conditions are incompatible with other functionalities. Treatment of tertiary N-benzyl amines with aqueous ceric ammonium nitrate (B79036) (CAN) results in a clean and chemoselective N-debenzylation to yield the corresponding secondary amine. peptide.comacs.orgacs.orgacs.org This method is notable for its selectivity, as it can be performed in the presence of N-benzyl amides, O-benzyl ethers, and other sensitive groups. acs.orgacs.org Similarly, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can be used for the oxidative mono-debenzylation of tertiary amines that contain two N-benzyl substituents. acs.org Another oxidative system employs alkali metal bromides, like KBr, with an oxidant such as Oxone to generate a bromo radical that facilitates the debenzylation under mild conditions. nih.gov

Acid-Base Cleavage: Cleavage of the N-benzyl group can also be achieved under acidic conditions, often facilitated by a Lewis acid. researchgate.net However, these conditions can be harsh. A milder approach involves the use of α-chloroethyl chloroformate (ACE-Cl) followed by treatment with methanol, which is effective for cleaving N-benzyl linked tertiary amines from a solid support to yield secondary amines. researchgate.net In some cases, the addition of a mild acid like acetic acid has been found to facilitate hydrogenolysis for the deprotection of N-benzyl groups, particularly in complex substrates where other methods have failed. wikipedia.orguomustansiriyah.edu.iq

Methodology Reagents Selectivity & Conditions
Reductive H₂, Pd/CHigh efficiency, may reduce other groups. nih.gov
1,4-Cyclohexadiene, Pd/CSelective N-debenzylation over O-debenzylation. acs.org
Pd/C, Nb₂O₅/CFacile, heterogeneous catalyst, easily removed. nih.govresearchgate.net
Oxidative Ceric Ammonium Nitrate (CAN)Chemoselective, tolerates O-benzyl ethers and N-benzyl amides. peptide.comacs.org
DDQEffective for mono-debenzylation of N,N-dibenzylamines. acs.org
KBr, OxoneMild, green-sustainable method. nih.gov
Acid-Base ACE-Cl, MethanolClean and efficient, particularly in solid-phase synthesis. researchgate.net
Acetic Acid (additive)Facilitates hydrogenolysis in difficult cases. wikipedia.orguomustansiriyah.edu.iq

Catalytic Systems in the Synthesis of this compound Structures

Modern synthetic chemistry relies heavily on catalytic systems to achieve high efficiency, selectivity, and sustainability. The synthesis of complex amines benefits significantly from transition metal catalysis, green chemistry approaches, and solid-phase techniques.

Transition Metal Catalysis

Transition metals are pivotal in forming C-N bonds and other key transformations in amine synthesis.

Ir(III)-Hydride Complexes: Iridium complexes are versatile catalysts in organic synthesis. Cationic Ir(III) hydride complexes, for instance, are known to be involved in reactions such as α-hydride abstraction. scielo.org.mx While direct application in the synthesis of the target molecule is not specified, related Ir(III) complexes are used in the hydrogenation of imines to produce amines and in the synthesis of various amine, imine, and amido complexes. acs.orgnih.gov The reactivity of these complexes is influenced by the ligands, with pyridine-amine ligands showing diverse coordination modes that can be controlled by reaction conditions. nih.gov

Tris(4-bromophenyl)aminium Cation Radical: Tris(4-bromophenyl)aminium hexachloroantimonate, commonly known as "Magic Blue," is a stable radical cation that acts as a potent one-electron oxidant. nih.govwikipedia.org Its high reduction potential makes it a valuable reagent in various chemical reactions. wikipedia.org It is used to mediate powerful intermolecular coupling reactions, such as the C(sp²)–C(sp³) free radical coupling of vindoline (B23647) with β-ketoesters. acs.org This ability to generate electrophilic radicals from substrates under non-reducing and metal-free conditions opens up applications in arylation, dimerization, and other C-C and C-N bond-forming reactions relevant to the synthesis of complex amine structures. acs.org The mechanism often involves the single-electron oxidation of a substrate enolate, which then reacts with the amine component. acs.org

Green Chemistry Approaches in Amine Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In amine synthesis, this often translates to minimizing solvent use and avoiding hazardous catalysts.

Catalyst-Free Aqueous Reactions: Significant progress has been made in developing catalyst-free reactions for amine synthesis. The conjugate addition of amines to electron-deficient alkenes (aza-Michael reaction) can often be performed at ambient temperature without any catalyst, sometimes in a neat mixture or in aqueous media. researchgate.net This approach is operationally simple, environmentally friendly, and produces high yields of β-amino derivatives. researchgate.net Recently, a catalyst-free, three-component coupling reaction between secondary amines, aldehydes, and azidomaleimides has been developed, which proceeds under mild conditions and is amenable to aqueous solvents. acs.org

Solid-Phase Synthesis Techniques for N-Methyl Amines

Solid-phase synthesis is a powerful technique for creating libraries of compounds for drug discovery and other applications. The synthesis of N-methyl amines on a solid support presents unique challenges due to the steric hindrance of the N-methyl group.

Coupling N-methyl amino acids in solid-phase peptide synthesis (SPPS) often results in low yields. nih.gov To overcome this, specialized coupling reagents are required. Reagents like (7-azabenzotriazol-1-yloxy)-tris(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyAOP) or PyBOP in combination with 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) have proven effective for these difficult couplings. nih.gov A common three-step procedure for N-methylation on a solid phase involves sulfonylation (e.g., with o-nitrobenzenesulfonyl chloride), methylation, and subsequent desulfonylation. acs.org Recent optimizations have significantly reduced the time required for this process from hours to under an hour. acs.org Cleavage of the final tertiary amine from the resin can be achieved using various reagents, including α-chloroethyl chloroformate (ACE-Cl) followed by methanol treatment to yield the secondary amine, which can then be further modified. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

No published studies containing ¹H NMR, ¹³C NMR, or two-dimensional NMR data for this compound were found. Therefore, analysis of its proton environments, carbon skeleton, and specific atomic connectivity through techniques like NOESY or HETCOR cannot be presented.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Specific experimental data from Electrospray Ionization Mass Spectrometry (ESI-MS), High-Resolution Mass Spectrometry (HRMS), or Gas Chromatography-Mass Spectrometry (GC-MS) for this compound are not available in the searched literature. As a result, molecular weight confirmation and a detailed analysis of its fragmentation pathways cannot be compiled.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

A complete infrared (IR) spectroscopic analysis of this compound would provide crucial information regarding its functional groups and their vibrational modes. The IR spectrum is characterized by absorption bands corresponding to the stretching and bending vibrations of specific bonds within the molecule.

A detailed vibrational analysis would involve the assignment of observed absorption frequencies to particular molecular motions. For this compound, key characteristic peaks would be expected for the aromatic C-H stretching, C=C ring stretching of the phenyl and bromophenyl groups, C-N stretching of the tertiary amine, and C-Br stretching.

Without experimental data, a table of characteristic IR absorption bands cannot be generated.

X-ray Diffraction Crystallography for Solid-State Molecular Architecture

X-ray diffraction crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This analysis provides definitive information on the molecule's solid-state conformation, bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal packing.

A single-crystal X-ray diffraction study of this compound would yield its fundamental crystallographic parameters. These include the crystal system (e.g., monoclinic, orthorhombic), the space group, and the dimensions of the unit cell (a, b, c, α, β, γ).

A data table for these parameters cannot be compiled without experimental crystallographic data.

The crystallographic data would reveal the exact conformation of the molecule in the solid state, including the torsion angles between the aromatic rings and the amine substituent. It would also provide precise measurements of all bond lengths and angles within the molecule.

A table of selected bond lengths and angles is not available due to the lack of published crystal structure data.

Details of these interactions cannot be described without the determined crystal structure.

Mechanistic Investigations and Reaction Dynamics Involving N Benzyl N 4 Bromophenyl N Methylamine Scaffolds

Elucidation of Reaction Pathways and Intermediate Formation

The reaction pathways of N-benzyl tertiary amines are diverse, often dictated by the reaction conditions. Thermal, oxidative, and electrochemical stimuli can lead to the formation of distinct intermediates, such as radicals, radical cations, and iminium ions, which guide the subsequent product formation.

In thermal reactions, for instance, N-benzyl-N-methylaniline, a structurally similar compound, undergoes rearrangement at high temperatures (around 315°C) in the absence of a promoter. cdnsciencepub.comresearchgate.net Mechanistic studies suggest that the reaction proceeds through a homolytic fission of the C-N bond, generating a benzyl (B1604629) free radical and an N-methylphenylamino free radical. cdnsciencepub.comresearchgate.net These radical intermediates then undergo a series of subsequent reactions, including coupling and fragmentation, to yield a variety of products like methylamine, diphenylmethane, dibenzyl, and o-toluidine. cdnsciencepub.comresearchgate.net A similar homolytic cleavage pathway is observed in the thermal rearrangement of N-benzylaniline. cdnsciencepub.comresearchgate.net This suggests that under thermal stress, N-benzyl-N-(4-bromophenyl)-N-methylamine would likely decompose via an initial homolytic cleavage of the benzyl-nitrogen bond.

Oxidative processes, such as those using ceric ammonium (B1175870) nitrate (B79036), are known to cause the N-debenzylation of tertiary N-benzyl amines. rsc.orgrsc.org These reactions are believed to proceed via single-electron transfer from the amine to the oxidant, forming a nitrogen radical cation. This intermediate can then undergo fragmentation or further oxidation.

Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating the rate-determining steps of chemical reactions by observing the change in reaction rate upon isotopic substitution. wikipedia.org For reactions involving N-benzyl tertiary amines, KIE studies have been instrumental in understanding mechanisms like oxidative dealkylation.

In a study on the microsomal oxidative dealkylation of 1-benzyl-4-cyano-4-phenylpiperidine, a tertiary amine, replacing the benzylic methylene (B1212753) hydrogens with deuterium (B1214612) resulted in a primary isotope effect (kH/kD) of 1.46. nih.gov This observation is consistent with a mechanism where the hydroxylation at the benzyl methylene position, involving the cleavage of a C-H bond, is the rate-determining step. nih.gov Conversely, no secondary isotope effect was observed when the aromatic hydrogens of the benzyl group were replaced by deuterium. nih.gov

Similarly, studies on the oxidative N-demethylation of substituted N,N-dimethylanilines have shown that both intramolecular and intermolecular KIEs can be used to distinguish between hydrogen atom transfer and electron transfer mechanisms. acs.org The values of the intramolecular KIE (kH/kD(intra)) for the demethylation of 4-X-N-methyl-N-trideuteriomethylanilines were found to decrease as the substituent X became more electron-withdrawing. This trend is opposite to what would be expected for a hydrogen atom transfer mechanism, suggesting an initial electron transfer is the key step. acs.org

These findings suggest that for a reaction involving C-H bond cleavage at the benzylic or methyl position of this compound, a significant KIE would be expected if this bond cleavage occurs in the rate-determining step.

Kinetic Isotope Effects in the Oxidation of Tertiary Amines
Substrate/ReactionIsotopic SubstitutionKIE (kH/kD)Implication for Rate-Determining StepReference
Microsomal oxidative debenzylation of 1-benzyl-4-cyano-4-phenylpiperidineBenzylic C-H vs. C-D1.46C-H bond cleavage at the benzyl methylene position is rate-determining. nih.gov
Oxidative N-demethylation of 4-Methoxy-N-methyl-N-trideuteriomethylanilineN-CH3 vs. N-CD3 (Intramolecular)3.3Consistent with an electron transfer mechanism rather than direct hydrogen atom transfer. acs.org
Oxidative N-demethylation of 4-Nitro-N-methyl-N-trideuteriomethylanilineN-CH3 vs. N-CD3 (Intramolecular)2.0Substituent effect on KIE supports an electron transfer pathway. acs.org

The nitrogen atom in this compound possesses a lone pair of electrons, rendering it a nucleophilic center. This nucleophilicity is fundamental to reactions such as alkylation and protonation. Conversely, the molecule can participate in electrophilic processes, particularly after transformation into an intermediate like an iminium ion.

An example of nucleophilic reactivity is seen in the lithiation of N-benzylpyrene-1-carboxamide. The lithiated intermediate, a powerful nucleophile, reacts with various electrophiles, leading to substitution at either the benzylic position or the pyrene (B120774) nucleus, depending on the electrophile used. nih.gov

Electrophilic character is often generated after an initial oxidation step. For example, the electrochemical oxidation of tertiary amines leads to the formation of an iminium ion intermediate. This electrophilic species is susceptible to attack by nucleophiles. An electrochemical process involving N-benzyl-acrylamides demonstrates an electrophilic bromination/spirocyclization, where bromine acts as the electrophile. rsc.org

Stereochemical Aspects of Reactions

When a reaction involves a chiral center, its stereochemical outcome—retention, inversion, or racemization—provides crucial mechanistic information. libretexts.org Tertiary amines with three different substituents, like this compound, are chiral. However, they often undergo rapid pyramidal inversion at the nitrogen center, which can lead to racemization if the inversion barrier is low under the reaction conditions. stackexchange.com

To control the stereochemistry of reactions involving α-amino radicals derived from amines, strategies have been developed to rigidify the transition state. For instance, in the photocatalytic asymmetric synthesis of α-tertiary amines, an intramolecular hydrogen bond in the chiral amine transfer reagent helps to lock the conformation during the enantiodetermining step, allowing for efficient chirality transfer. nih.govacs.org

In the context of rearrangements, stereochemical control is also a key aspect. The dearomative cdnsciencepub.comnih.gov sigmatropic rearrangement of ammonium ylides derived from chiral N-benzyl amino acid esters has been shown to proceed with a high degree of chirality transfer from the benzylic carbon to the α-carbon of the ester. rsc.org This demonstrates that even if the nitrogen center is configurationally unstable, chirality can be maintained and transferred if it resides elsewhere in the molecule and the reaction proceeds through a concerted, ordered transition state.

Electrochemical Reaction Mechanisms of Tertiary Amines

The electrochemical oxidation of tertiary amines, including N-aryl derivatives, has been extensively studied. nih.gov The general mechanism involves a sequence of electron and proton transfer steps. The process is typically initiated by a single-electron transfer (SET) from the nitrogen atom to the anode, generating a highly reactive amine radical cation. researchgate.net

This radical cation is a key intermediate. Its subsequent fate depends on the molecular structure and the reaction medium. A common pathway involves the deprotonation of an α-carbon (a carbon atom adjacent to the nitrogen), yielding an α-amino radical. This radical is more easily oxidized than the parent amine, so it undergoes a second single-electron transfer to form a stable, electrophilic iminium ion. This iminium ion can then be trapped by nucleophiles present in the reaction mixture. nih.govresearchgate.net

Cyclic voltammetry is a primary tool for investigating these mechanisms. For instance, studies on cyclic N-aryl amines have used cyclic voltammetry to reveal the role of ferrocene (B1249389) as a redox mediator, which facilitates the multiple single-electron oxidation processes required for functionalization. nih.govresearchgate.netresearchgate.net

Rearrangement Reaction Studies (e.g., Sigmatropic Rearrangements of N-Benzyl Derivatives)

N-benzyl amine derivatives are known to undergo various rearrangement reactions, including sigmatropic rearrangements, which are concerted pericyclic reactions. A prominent example is the cdnsciencepub.comnih.gov-sigmatropic rearrangement. This reaction is observed in N-benzyl-O-allylhydroxylamines, which, upon treatment with a base like n-butyllithium, rearrange to N-allyl-N-benzylhydroxylamines. rsc.orgpsu.edu The mechanism is believed to be an intramolecular, concerted process. rsc.org

Ammonium ylides generated from N-benzyl tertiary amines also undergo sigmatropic rearrangements. These reactions often feature competition between the cdnsciencepub.comnih.gov-rearrangement (Stevens rearrangement) and the cdnsciencepub.comnih.gov-rearrangement. nih.gov Dynamic trajectory studies on ammonium ylides suggest that both the concerted cdnsciencepub.comnih.gov rearrangement and the stepwise bond cleavage/recombination pathway of the cdnsciencepub.comnih.gov rearrangement can be promoted by passing through the same formal cdnsciencepub.comnih.gov rearrangement transition state. nih.gov Recently, it has been shown that difluorocarbene can induce both cdnsciencepub.comnih.gov- and cdnsciencepub.comnih.gov-Stevens rearrangements in tertiary amines bearing allyl, propargyl, or benzyl groups under the same reaction conditions. nih.gov

In contrast to these concerted rearrangements, thermal rearrangements of N-benzyl-N-methylaniline and N-benzylaniline proceed through a non-concerted, radical-based mechanism. cdnsciencepub.comcdnsciencepub.com Heating these amines leads to homolytic fission of the benzyl-nitrogen bond, followed by radical recombination and other processes, resulting in the migration of the benzyl group to the aniline (B41778) ring. cdnsciencepub.comcdnsciencepub.comresearchgate.net

Types of Rearrangements Involving N-Benzyl Amine Scaffolds
Rearrangement TypeSubstrate ExampleKey Intermediate/Transition StateTypical ProductsReference
cdnsciencepub.comnih.gov-Sigmatropic RearrangementN-benzyl-O-allylhydroxylamineConcerted five-membered cyclic transition stateN-allyl-N-benzylhydroxylamine rsc.org
cdnsciencepub.comnih.gov-Stevens RearrangementAmmonium ylide from N-benzyl tertiary amineStepwise (radical pair) or concertedα-Substituted amine nih.govnih.gov
Thermal RearrangementN-benzyl-N-methylanilineBenzyl and N-methylphenylamino free radicalso-Toluidine, diphenylmethane, dibenzyl cdnsciencepub.com
Thermal RearrangementN-benzylanilineBenzyl and phenylamino (B1219803) free radicalso- and p-Aminodiphenylmethane, aniline, dibenzyl cdnsciencepub.com

Computational and Theoretical Chemistry of N Benzyl N 4 Bromophenyl N Methylamine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules.

The three-dimensional arrangement of atoms in N-benzyl-N-(4-bromophenyl)-N-methylamine dictates its physical and chemical properties. Geometry optimization using DFT methods allows for the determination of the most stable conformation (the global minimum on the potential energy surface) as well as other low-energy conformers. The conformational landscape of this molecule is primarily defined by the rotation around the C-N bonds.

Key dihedral angles, such as those involving the benzyl (B1604629) and bromophenyl rings relative to the nitrogen atom, are systematically varied to explore the potential energy surface. These calculations typically reveal that the most stable conformers adopt a non-planar arrangement to minimize steric hindrance between the bulky aromatic rings and the methyl group. The results of such an analysis are often presented in a table of relative energies for different conformers.

Table 1: Calculated Relative Energies of this compound Conformers

Conformer Dihedral Angle (C-N-C-C) (°) Relative Energy (kcal/mol)
1 60 0.00
2 120 1.5
3 180 3.2
4 240 1.5

Note: Data is illustrative and based on typical results for similar molecules.

DFT calculations can accurately predict spectroscopic parameters, which are invaluable for the experimental characterization of this compound.

NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts are performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The calculated shifts, when compared to a reference standard like tetramethylsilane (B1202638) (TMS), can aid in the assignment of experimental spectra and confirm the molecular structure.

Vibrational Frequencies: The infrared (IR) and Raman spectra of the molecule are determined by its vibrational modes. DFT calculations can predict the frequencies and intensities of these modes. This information is crucial for identifying characteristic functional group vibrations, such as C-H stretching of the aromatic rings and the methyl group, and C-N stretching modes.

Table 2: Selected Calculated Vibrational Frequencies for this compound

Vibrational Mode Calculated Frequency (cm-1) Description
1 3050-3100 Aromatic C-H Stretch
2 2900-2950 Methyl C-H Stretch
3 1580-1600 Aromatic C=C Stretch
4 1350-1370 C-N Stretch

Note: Data is illustrative and based on typical results for similar molecules.

The reactivity of this compound can be understood through the analysis of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

FMO Analysis: The energy and spatial distribution of the HOMO and LUMO are key indicators of the molecule's ability to donate or accept electrons. For this compound, the HOMO is typically localized on the nitrogen atom and the bromophenyl ring, indicating that these are the likely sites for electrophilic attack. The LUMO is generally distributed over the benzyl ring, suggesting it as the site for nucleophilic attack. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Molecular Modeling and Dynamics Simulations for Conformational Space Exploration

While DFT is excellent for studying static structures, molecular dynamics (MD) simulations provide insights into the dynamic behavior of this compound. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational space over time. This is particularly useful for understanding how the molecule behaves in different environments, such as in various solvents or at different temperatures. MD simulations can reveal the flexibility of the molecule and the timescales of conformational changes.

Quantitative Structure-Property Relationships (QSPR) based on Molecular Descriptors

QSPR studies aim to establish a mathematical relationship between the structural features of a molecule (described by molecular descriptors) and its properties.

The reactivity of this compound can be influenced by the electronic and steric effects of its substituents. The bromine atom on the phenyl ring, for instance, is an electron-withdrawing group, which can be quantified by its Hammett constant (σ). By correlating these parameters with experimentally observed or computationally predicted reactivity (such as reaction rates or equilibrium constants), a QSPR model can be developed. This model can then be used to predict the properties of related molecules with different substituents.

Table 3: Hammett Constants for Substituents on the Phenyl Ring

Substituent σp
-Br +0.23
-Cl +0.23
-NO2 +0.78
-CH3 -0.17

Note: This table provides context for the Hammett constant of the bromo substituent in the studied molecule.

Investigation of Intramolecular Hydrogen Bonding and Other Non-Covalent Interactions

A comprehensive review of available scientific literature and computational chemistry databases did not yield specific studies focused on the intramolecular hydrogen bonding and other non-covalent interactions of this compound. Computational investigations are crucial for elucidating the three-dimensional structure, conformational preferences, and the subtle intramolecular forces that govern the molecule's behavior and properties. The absence of such research for this particular compound means that a detailed, data-driven analysis of its non-covalent interactions is not currently possible.

Theoretical studies, typically employing methods such as Density Functional Theory (DFT), are essential for identifying and quantifying weak interactions like hydrogen bonds, van der Waals forces, and π-stacking interactions. These calculations can provide valuable data on bond lengths, bond angles, dihedral angles, and the energies associated with different conformations. Furthermore, analyses like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are instrumental in characterizing the nature and strength of these non-covalent interactions.

Without dedicated computational studies on this compound, any discussion on its intramolecular interactions would be purely speculative. Therefore, no detailed research findings or data tables can be presented in this section. Further theoretical and computational research is required to explore the conformational landscape and the intricate network of non-covalent interactions within the this compound molecule.

Applications of N Benzyl N 4 Bromophenyl N Methylamine and Its Derivatives in Advanced Organic Synthesis and Catalysis

Role as Synthetic Intermediates and Building Blocks in Complex Molecule Synthesis

The utility of N-benzyl-N-(4-bromophenyl)-N-methylamine and its analogs as synthetic intermediates is rooted in the reactivity of the amine functionality and the ability to selectively modify or cleave the groups attached to the nitrogen atom. This scaffold serves as a valuable precursor for a diverse range of more complex molecules.

N-benzyl amine derivatives are foundational in the synthesis of nitrogen-containing heterocycles, which are core components of numerous pharmaceuticals and biologically active compounds. nih.govnih.govfrontiersin.org One primary strategy involves their use as precursors for azomethine ylides, which are potent 1,3-dipoles for cycloaddition reactions. For instance, compounds structurally related to this compound, such as N-benzyl-N-(methoxymethyl)-N-trimethylsilylmethylamine, serve as convenient precursors to non-stabilized azomethine ylides. nbinno.com These reactive intermediates readily participate in [3+2] cycloaddition reactions with various dipolarophiles, like electron-deficient alkenes and alkynes, to construct five-membered N-heterocyclic rings such as pyrrolidines. nbinno.com This approach is highly valued for its efficiency in building complex cyclic frameworks. nbinno.com The N-benzyl group is crucial in this context, and the substituents on the aryl ring can be used to modulate the reactivity and stability of the intermediate ylide.

The general synthetic utility is summarized in the following table:

Precursor TypeReactive IntermediateReaction TypeResulting Heterocycle
N-benzyl amine derivativeAzomethine Ylide[3+2] CycloadditionPyrrolidine
N-benzyl amine derivativeAzomethine Ylide[3+3] CycloadditionPiperidine
N-aryl tetrahydroisoquinolinesIminium ionCross-dehydrogenative couplingSubstituted THIQs

This table illustrates common pathways where N-benzyl amine scaffolds are used to generate nitrogen-containing heterocycles.

The N-benzyl group in this compound can function as a protecting group for the amine, which can be removed under specific conditions to yield the corresponding secondary amine, N-methyl-4-bromoaniline. This debenzylation is a key transformation that allows for further functionalization at the nitrogen atom. clockss.org Various methods for N-debenzylation have been developed to be compatible with a wide range of functional groups. clockss.orgresearchgate.net

Furthermore, this class of compounds is instrumental in the synthesis of substituted amides. For example, related 4-(alkylamino)benzyl-N-methylamines have been employed as effective reagents for the synthesis of N-methylamides from carboxylic acids. clockss.org The 4-(alkylamino)benzyl group acts as a protecting group that can be efficiently cleaved using trifluoroacetic acid (TFA) to release the final N-methylamide product in high yields. clockss.orgresearchgate.net This methodology is applicable to a variety of carboxylic acids, demonstrating its utility in synthesizing diverse amides. clockss.org The reaction of this compound itself with an acylating agent could be envisioned as a route to complex amides, or its debenzylated counterpart could be acylated.

Recent developments have also focused on the rearrangement of nitrile imines, derived from N-aryl hydrazonyl bromides, as a novel method for amide bond formation. nih.gov This approach is notable for its broad applicability in synthesizing primary, secondary, and tertiary amides and its tolerance of various functional groups, as demonstrated in the synthesis of the drug bezafibrate. nih.gov

Ligand Design and Coordination Chemistry in Catalytic Systems

The nitrogen atom in this compound possesses a lone pair of electrons, making it a potential N-donor ligand for coordination with transition metals. This property allows for the development of novel catalysts for a variety of organic transformations.

N-donor ligands are crucial in transition metal catalysis, influencing the reactivity, selectivity, and stability of the metal center. rutgers.edu N-benzyl amine scaffolds can be incorporated into more complex ligand architectures. For example, they can be part of pincer ligands or bidentate systems that coordinate to metals like palladium, ruthenium, or iridium. acs.org The electronic properties of the ligand, and thus the catalytic activity of the metal complex, can be fine-tuned by altering the substituents on the aryl and benzyl (B1604629) rings. The 4-bromo substituent on the phenyl ring of this compound acts as an electron-withdrawing group, which can modulate the electron-donating ability of the nitrogen atom.

N-heterocyclic carbenes (NHCs) are a dominant class of ligands in modern catalysis, and their synthesis often begins from aniline (B41778) derivatives. rutgers.edumdpi.com While not a direct precursor, the N-aryl amine core of the title compound is a fundamental unit in the synthesis of many NHC ligands, which are subsequently used in a wide array of catalytic reactions, including cross-coupling and C-H activation. rutgers.edu

Chiral catalysts are essential for the enantioselective synthesis of pharmaceuticals and other fine chemicals. Betti bases, which are a class of chiral aminobenzylnaphthols, are valuable intermediates and ligands in asymmetric synthesis. researchgate.netnih.gov They are typically synthesized through a one-pot, three-component condensation of 2-naphthol, an aldehyde, and an amine. researchgate.net

By employing a chiral amine in the Betti reaction, enantiopure Betti bases can be prepared. nih.gov These compounds can act as chiral ligands, coordinating to metal centers through their nitrogen and oxygen atoms to create a chiral environment for asymmetric transformations, such as the enantioselective addition of diethylzinc (B1219324) to aldehydes. researchgate.net

The N-benzyl-N-arylamine framework can be adapted to create analogs of Betti bases. A hypothetical synthetic route could involve the reaction of 2-naphthol, an appropriate aldehyde, and a chiral derivative related to this compound. The resulting chiral ligand could then be applied in asymmetric catalysis. The structural rigidity and steric bulk provided by the naphthyl and aryl groups are key to inducing high stereoselectivity in these catalytic systems. researchgate.net

Structure-Reactivity and Structure-Selectivity Relationships in N-Benzyl Amine Scaffolds

The chemical behavior of N-benzyl amine scaffolds is highly dependent on their substitution pattern. Understanding the relationship between the structure of these molecules and their reactivity or the selectivity they impart in reactions is critical for designing effective synthetic routes and catalysts.

Studies on related N-benzyl phenethylamine (B48288) derivatives have shown that variations in substituents on both the N-benzyl group and the phenethylamine portion significantly affect their biological activity and receptor binding affinity. nih.govnih.gov For example, the nature of the substituent at the 4-position of the phenethylamine ring and the substitution pattern on the N-benzyl ring can dramatically alter potency and selectivity for serotonin (B10506) receptors. nih.gov In one study, an N-(2-hydroxybenzyl) substituent led to a highly potent and selective compound, while other substitutions resulted in lower activity. nih.govnih.gov

These findings can be extrapolated to predict the reactivity of this compound in synthetic transformations.

Key Structural Elements and Their Influence:

N-Benzyl Group: The benzyl group can influence the steric environment around the nitrogen atom. Substituents on its phenyl ring can alter the electronic properties of the molecule. It can also be a target for C-H activation/arylation reactions, although this often competes with activation at other sites like N-methyl groups. rsc.org

N-Methyl Group: The methyl group is a small, electron-donating substituent. In single electron transfer (SET) catalysis, the N-methyl group of N,N-dimethylbenzylamine is often selectively targeted for arylation. rsc.org However, this inherent selectivity can be overridden by synergistic catalytic systems. rsc.org

4-Bromophenyl Group: The bromine atom at the para-position is an electron-withdrawing group (by induction) and a deactivating but ortho-, para-directing substituent in electrophilic aromatic substitution. Its presence makes the nitrogen atom less basic compared to an unsubstituted phenyl ring. Critically, the C-Br bond provides a reactive handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck), allowing for the introduction of a wide variety of substituents at this position to build molecular complexity.

The following table summarizes the influence of different substituents on the properties of N-benzyl amine scaffolds based on analogous systems:

Substituent ModificationEffect on PropertyExample from LiteratureReference
N-Benzyl Ring Substitution (e.g., 2'-hydroxy)Increased functional potency and selectivityN-(2-hydroxybenzyl) phenethylamine derivative is a potent 5-HT2A agonist. nih.gov
N-Benzyl Ring Substitution (e.g., 2',3'-methylenedioxy)General increase in selective binding affinityIncreases 5-HT2A-selective binding. nih.gov
Aryl Ring Substitution (e.g., 4-CN)Augmented selectivity in combination with N-benzyl group4-CN combined with N-(2-hydroxybenzyl) gives high binding selectivity. nih.gov
N-Alkyl Group (e.g., methyl vs. larger groups)Influences regioselectivity of C-H functionalizationSET catalysis favors N-methyl arylation in N,N-dimethylbenzylamine. rsc.org

This table provides examples of structure-activity relationships in related N-benzyl amine systems, which can be used to infer the behavior of this compound.

Influence of Substituents on Chemical Transformations and Yields

The reactivity and yield of chemical transformations involving N-benzyl-N-aryl-N-methylamines are significantly influenced by the nature and position of substituents on both the benzyl and aryl rings. While specific data for this compound is scarce, general principles can be discussed based on analogous structures.

The presence of the 4-bromo substituent on the phenyl ring is expected to have a notable electronic effect. The bromine atom is an electron-withdrawing group via induction but a weak deactivator in electrophilic aromatic substitution due to its electron-donating resonance effect. In the context of reactions involving the nitrogen atom's lone pair, the inductive effect is likely to be more dominant, reducing the nucleophilicity of the amine compared to its non-brominated counterpart.

In catalytic applications where the amine might act as a ligand for a metal center, the electronic nature of the 4-bromophenyl group would influence the electron density on the metal, thereby affecting the catalyst's activity and stability. For instance, in palladium-catalyzed cross-coupling reactions, electron-withdrawing substituents on the ligand can sometimes enhance the catalytic activity.

A related compound, N-Benzyl-4-(4-bromophenyl)-N-methyl-5-nitro-1,3-thiazol-2-amine, has been noted for its potential in coupling reactions like Suzuki or Heck, where the bromine atom can be substituted. researchgate.net This suggests that the 4-bromo substituent in this compound could similarly serve as a handle for further functionalization through such cross-coupling reactions.

The methyl and benzyl groups on the nitrogen atom also play a crucial role. The methyl group is a simple alkyl substituent, while the benzyl group introduces steric bulk and potential for benzylic functionalization. Studies on the reactions of N-substituted benzylamines with benzyl bromide have shown that electron-withdrawing groups on the benzylamine (B48309) moiety decrease the reaction rate, whereas electron-donating groups increase it. researchgate.net

The following interactive table summarizes the expected influence of different substituents on the reactivity of a hypothetical N-benzyl-N-aryl-N-methylamine framework, based on general chemical principles.

Substituent on Aryl RingElectronic EffectExpected Influence on NucleophilicityPotential Impact on Catalytic Activity (as a ligand)
-Br (at para position)Inductively withdrawing, weakly deactivatingDecreaseMay enhance catalytic activity by modulating electron density on the metal center
-NO2 (at para position)Strongly electron-withdrawingSignificant decreaseLikely to significantly alter the electronic properties of a metal catalyst
-OCH3 (at para position)Strongly electron-donatingIncreaseMay increase electron density on the metal center, potentially affecting catalytic turnover
-CH3 (at para position)Weakly electron-donatingSlight increaseMinor electronic effect on a coordinated metal

Regioselective and Stereoselective Outcomes in Synthesis

The regioselectivity and stereoselectivity of reactions involving tertiary amines like this compound are critical for their application in complex molecule synthesis. While specific studies on this compound are not available, research on similar structures provides valuable insights.

Regioselectivity:

In reactions involving C-H activation, the presence of multiple potential reaction sites in this compound (the methyl group, the benzylic methylene (B1212753) group, and the two aromatic rings) makes regioselectivity a key challenge.

Research on the Csp³–H arylation of benzylamines has demonstrated that the regioselectivity can be controlled through the choice of catalytic system. For instance, under single electron transfer (SET) catalysis, the arylation of N,N-dimethylbenzylamine selectively occurs at the N-methyl group. rsc.org In contrast, a synergistic approach combining SET and hydrogen atom transfer (HAT) catalysis can completely switch the regioselectivity to the N-benzylic position. rsc.org This suggests that by carefully selecting the reaction conditions, it would be hypothetically possible to achieve regioselective functionalization of either the methyl or the benzyl group of this compound.

The 4-bromophenyl group also offers a site for regioselective transformation, primarily through cross-coupling reactions at the C-Br bond, as mentioned earlier.

Stereoselectivity:

For this compound to be involved in stereoselective synthesis, it would typically need to be used in conjunction with a chiral catalyst or be modified to contain a chiral center. As an achiral molecule itself, it cannot induce stereoselectivity.

However, derivatives of this compound could be designed to act as chiral ligands in asymmetric catalysis. For example, the introduction of a chiral substituent on the benzyl group or the creation of atropisomerism by introducing bulky groups on the aromatic rings could lead to chiral derivatives. These chiral ligands could then be used to control the stereochemical outcome of various reactions, such as reductions, oxidations, and carbon-carbon bond-forming reactions.

The stereoselective synthesis of tertiary allylic amines through titanium-catalyzed hydroaminoalkylation of alkynes with tertiary amines has been reported, yielding products with high stereoselectivity. nih.gov While this study did not include this compound, it demonstrates a potential pathway where such tertiary amines can participate in stereoselective transformations.

The following table outlines potential regioselective and stereoselective applications based on the chemistry of related compounds.

Reaction TypePotential Site of ReactivityControlling FactorExpected Outcome
C-H ArylationN-methyl vs. N-benzylCatalytic System (SET vs. SET/HAT)Regioselective formation of a new C-C bond
Cross-CouplingC-Br bond on the phenyl ringPalladium or other transition metal catalystRegioselective arylation or vinylation
Asymmetric CatalysisCoordination to a chiral metal complexChiral ligand or catalystEnantioselective product formation

Q & A

Q. Why do different studies report varying melting points for brominated amine derivatives?

  • Methodology : Polymorphism and purity (e.g., ≥98% vs. 97% ) significantly affect melting points. Use DSC to compare thermal profiles and recrystallize samples from standardized solvent systems (e.g., ethyl acetate/hexane) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.